molecular formula C16H11N3 B1250111 2-Phenylpyrazolo[1,5-c]quinazoline

2-Phenylpyrazolo[1,5-c]quinazoline

Cat. No.: B1250111
M. Wt: 245.28 g/mol
InChI Key: MXZHSQREVWKULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpyrazolo[1,5-c]quinazoline is a tricyclic nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic precursor and core scaffold for developing novel bioactive molecules. Scientific literature indicates that the pyrazolo[1,5-c]quinazoline structure is a privileged framework for designing potent and selective ligands for various therapeutic targets . Research applications for derivatives of this compound are diverse. A primary area of investigation is in neuroscience, where 5-oxo-substituted pyrazolo[1,5-c]quinazoline derivatives have been identified as potent and selective human A3 adenosine receptor (A3 AR) antagonists . These compounds show potential as pharmacological tools for studying cerebral ischemia, inflammatory conditions, and cancerous tumors . Furthermore, this chemical scaffold has been explored for developing negative allosteric modulators (NAMs) of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3), which are important targets for psychiatric and neurodegenerative diseases . In oncology research, the related pyrazolo[1,5-a]quinazoline core has been studied as a novel chemotype for developing Topoisomerase I (Top1) inhibitors, which are relevant in anticancer drug development . More recent studies have also synthesized and evaluated pyrazolo[1,5-c]quinazoline conjugates, which have demonstrated potent in vitro cytotoxic activity against human cancer cell lines, underscoring the scaffold's utility in creating new anticancer agents . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H11N3/c1-2-6-12(7-3-1)15-10-16-13-8-4-5-9-14(13)17-11-19(16)18-15/h1-11H

InChI Key

MXZHSQREVWKULL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=C2

Synonyms

2-phenylpyrazolo(1,5-c)quinazoline

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylpyrazolo 1,5 C Quinazoline and Its Analogues

Strategies for Constructing the Pyrazolo[1,5-c]quinazoline (B1257617) Nucleus

The construction of the fused pyrazolo[1,5-c]quinazoline ring system can be achieved through various modern synthetic strategies. These methods often employ domino reactions, cycloadditions, multi-component approaches, and specific ring-closing techniques, starting from a range of precursors.

Copper catalysis has proven to be a powerful tool for the efficient construction of complex heterocyclic frameworks like pyrazolo[1,5-c]quinazolines. These domino reactions often involve the formation of multiple bonds in a single operation, offering high atom economy and procedural simplicity.

A notable copper-catalyzed domino reaction has been developed for the synthesis of pyrazolo[1,5-c]quinazoline derivatives from o-alkenyl aromatic isocyanides and diazo compounds. rsc.orgresearchgate.net This method facilitates the formation of two rings and three new chemical bonds in one step under mild conditions. The proposed mechanism involves a tandem (3+2) cyclization, followed by elimination and an intramolecular aza-addition sequence. rsc.orgresearchgate.net This approach is highly efficient for creating a diverse range of pyrazolo[1,5-c]quinazolines from accessible acyclic starting materials. rsc.org

Another practical and efficient copper-catalyzed tandem reaction utilizes 5-(2-bromoaryl)-1H-pyrazoles, carbonyl compounds, and aqueous ammonia. nih.gov This method is advantageous due to its use of readily available and inexpensive starting materials, a broad substrate scope, and mild reaction conditions, proceeding under an air atmosphere. nih.gov The process can yield both fully aromatic pyrazolo[1,5-c]quinazolines and their 5,6-dihydro analogues, including spiro compounds. nih.gov

Furthermore, a one-pot, two-step synthesis has been established using substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine (B178648) hydrochloride, and amidine hydrochlorides under mild, copper-catalyzed conditions. This strategy provides good to excellent yields of the corresponding pyrazolo[1,5-c]quinazolines and represents a novel approach for constructing diverse poly-N-heterocyclic compounds. rsc.org

Starting MaterialsCatalyst/ReagentsKey FeaturesProductsRef
o-Alkenyl aromatic isocyanides, Diazo compoundsCopper catalystForms two rings and three new bonds in one step; Mild conditions.Pyrazolo[1,5-c]quinazolines rsc.orgresearchgate.net
5-(2-Bromoaryl)-1H-pyrazoles, Carbonyl compounds, Aqueous ammoniaCopper catalystUses inexpensive starting materials; Broad substrate scope; Mild conditions.Pyrazolo[1,5-c]quinazolines and 5,6-dihydropyrazolo[1,5-c]quinazolines nih.gov
1-(2-Halophenyl)-3-alkylprop-2-yn-1-ones, Hydrazine hydrochloride, Amidine hydrochloridesCopper catalystOne-pot, two-step reaction; Good to excellent yields.Pyrazolo[1,5-c]quinazolines rsc.org

Metal-free synthetic strategies are gaining prominence due to their environmental benefits and avoidance of residual metal contamination in the final products. For the synthesis of pyrazolo[1,5-c]quinazolines, these methods often rely on cycloaddition reactions followed by rearrangements.

An efficient, metal-free methodology has been developed for accessing functionalized pyrazolo-[1,5-c]quinazolinones via a [3+2] dipolar cycloaddition and a regioselective ring expansion process. nih.gov This thermal reaction proceeds from 3-diazoindolin-2-one and an alkyne, like diethyl but-2-ynedioate, to generate an intermediate spiro[indoline-3,3'-pyrazol]-2-one. This intermediate then undergoes acyl migration and a ring expansion to form the thermodynamically stable pyrazolo[1,5-c]quinazolin-5(6H)-one. nih.gov

Another metal-free approach involves a cascade reaction of in situ generated trifluoromethyl-diazomethane (CF₃CHN₂) with 3-ylideneoxindoles. rsc.org This reaction, promoted by the organic base DBU, proceeds through a [3+2] cycloaddition, a 1,3-H shift, rearrangement, and subsequent dehydrogenation to furnish CF₃-containing pyrazolo[1,5-c]quinazolines. The process is notable for its mild conditions, operational simplicity, and broad functional group tolerance. rsc.org

A multi-step, metal-free synthesis starting from isatin (B1672199) derivatives has also been reported. doi.org The process begins with the N-propargylation of isatin, followed by condensation with tosylhydrazide to form a hydrazone. Under basic conditions, this converts to a diazo compound, which then undergoes a 1,3-cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). A subsequent displacement rearrangement yields the dihydropyrazolo[1,5-c]quinazoline core. doi.org

PrecursorsKey Reaction StepsConditionsProductsRef
3-Diazoindolin-2-one, Diethyl but-2-ynedioate[3+2] Dipolar cycloaddition, Acyl migration, Ring expansionThermalPyrazolo[1,5-c]quinazolin-5(6H)-ones nih.gov
3-Ylideneoxindoles, CF₃CHN₂ (in situ)[3+2] Cycloaddition, 1,3-H shift, Rearrangement, DehydrogenationDBU (base), Metal-freeCF₃-containing pyrazolo[1,5-c]quinazolines rsc.org
N-propargyl isatin-derived hydrazones, DMAD1,3-Cycloaddition, Displacement rearrangementBasic conditions, Metal-freeDihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylates doi.org

Multi-component reactions (MCRs) are highly convergent strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing purification steps and increasing efficiency. While many reported MCRs lead to the isomeric pyrazolo[1,5-a]quinazoline system, the strategies are relevant to the broader class of pyrazoloquinazolines.

One such MCR approach for the synthesis of pyrazolo[1,5-a]quinazoline derivatives starts from 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives. ajol.infoajol.info These precursors can undergo multi-component reactions with aldehydes (e.g., furfural) and 1,3-dicarbonyl compounds (e.g., cyclohexan-1,3-dione or dimedone) to yield various pyrazolo[1,5-a]quinazoline derivatives. ajol.info

A notable three-component reaction has been developed for the synthesis of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. This reaction involves an isatin derivative, a 3-aminopyrazole, and an isocyanide in the presence of an acid catalyst like CeCl₃·7H₂O. rsc.org The proposed mechanism involves the formation of an imine intermediate, a [4+1] cycloaddition with the isocyanide to form a spiro intermediate, followed by a retro-ene reaction, ring opening, and intramolecular nucleophilic reaction to yield the final fused product. rsc.org

ReactantsIsomer/Product TypeKey FeaturesRef
4-(2-Phenylhydrazono)-4H-pyrazol-3-amine, Furfural, Cyclohexan-1,3-dione/DimedonePyrazolo[1,5-a]quinazolineEfficient MCR for the isomeric 'a' system. ajol.infoajol.info
Isatin derivative, 3-Aminopyrazole, IsocyanideFused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-oneOne-pot, three-component reaction; Forms complex fused systems. rsc.org

Ring-closing reactions, particularly those involving hydrazine derivatives to form the pyrazole (B372694) ring, are fundamental to the synthesis of the pyrazolo[1,5-c]quinazoline scaffold.

A synthetic route has been developed starting from the Claisen-Schmidt condensation of aryl acetophenones and 2-nitrobenzaldehydes to form 3-(2-nitrophenyl)-1-arylprop-2-en-1-ones. medcraveonline.com Treatment of these chalcone (B49325) analogues with hydrazine hydrate (B1144303) in formic acid leads to a transposition reaction and simultaneous formylation, yielding 4,5-dihydro-5-(2-nitrophenyl)-3-arylpyrazole-1-carbaldehydes. The nitro group is then reduced to an amino group, which subsequently undergoes an intramolecular cyclization and dehydrogenation to furnish the final 2-aryl-pyrazolo[1,5-c]quinazolines. medcraveonline.com

Another example involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3-chloropropionyl chloride followed by treatment with hydrazine hydrate. This sequence leads to the formation of 7-bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one, a related tricyclic system, demonstrating the utility of hydrazine in the final ring-closing step to form the pyrazole portion of the molecule. mui.ac.ir The formation of the pyrazole ring from a ketone or an equivalent precursor with hydrazine is a common and crucial step in many synthetic strategies for this class of compounds. thieme-connect.de

PrecursorReagentsKey StepsProductRef
3-(2-Nitrophenyl)-1-arylprop-2-en-1-one1. Hydrazine hydrate, Formic acid; 2. FeSO₄/NH₃Pyrazole formation, Nitro reduction, Cyclization, Dehydrogenation2-Aryl-pyrazolo[1,5-c]quinazoline medcraveonline.com
N-(5-Bromo-2-chlorobenzoyl)-3-chloropropionamide derivativeHydrazine hydrateIntramolecular cyclization7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one mui.ac.ir

Isatins and their derivatives are versatile and valuable precursors for constructing the pyrazolo[1,5-c]quinazoline skeleton, often via diazo intermediates and subsequent cycloaddition/rearrangement pathways.

A robust, metal-free synthesis of functionalized pyrazolo[1,5-c]quinazolinones starts from indole (B1671886) derivatives, which are converted to N-protected isatin-derived tosylhydrazones. nih.gov These tosylhydrazones are then transformed into highly reactive 3-diazoindolin-2-one intermediates. The reaction of this diazo compound with an alkyne under thermal conditions triggers a [3+2] dipolar cycloaddition, which is followed by a ring-expansion rearrangement to afford the pyrazolo[1,5-c]quinazolinone core in good yields. nih.gov

A similar strategy is employed in a five-step synthesis of pyrazolo[1,5-c]quinazoline-triazole conjugates, which also begins with isatins. doi.org The isatin is first N-propargylated, then converted to a tosylhydrazone, which forms a diazo compound under basic conditions. This diazo intermediate undergoes a 1,3-cycloaddition with dimethyl acetylenedicarboxylate (DMAD), followed by a rearrangement to yield the pyrazolo[1,5-c]quinazoline structure. doi.org

The construction of the pyrazolo[1,5-c]quinazoline nucleus can also be achieved from acyclic precursors. A copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds provides a general and efficient method for building the target scaffold from readily available acyclic starting materials, forming two rings and three new bonds in a single step. rsc.orgresearchgate.net

PrecursorKey IntermediateReaction TypeProductRef
Isatin-derived tosylhydrazone3-Diazoindolin-2-one[3+2] Cycloaddition / RearrangementPyrazolo[1,5-c]quinazolinone nih.gov
N-propargyl isatinN-propargyl isatin-derived diazo compound1,3-Cycloaddition / RearrangementDihydropyrazolo[1,5-c]quinazoline doi.org
o-Alkenyl aromatic isocyanides, Diazo compoundsAcyclicCopper-catalyzed domino reactionPyrazolo[1,5-c]quinazoline rsc.orgresearchgate.net

2-Nitrobenzaldehyde (B1664092) and its derivatives serve as key building blocks for the quinazoline (B50416) portion of the target molecule. The nitro group acts as a masked amino group, which is revealed at a later stage to facilitate the final ring closure.

A successful synthetic route to 2-aryl/heteroaryl pyrazolo[1,5-c]quinazolines employs this strategy. medcraveonline.com The synthesis commences with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a 2-nitrobenzaldehyde derivative to produce a 3-(2-nitrophenyl)-1-arylprop-2-en-1-one. This chalcone is then reacted with hydrazine hydrate to construct the pyrazole ring, yielding a 5-(2-nitrophenyl)-4,5-dihydropyrazole intermediate. A crucial step is the reduction of the nitro group to an amine using reagents like ferrous sulfate (B86663) in ammonia. The resulting 5-(2-aminophenyl)pyrazole then undergoes spontaneous or induced intramolecular cyclization, followed by dehydrogenation, to afford the aromatic pyrazolo[1,5-c]quinazoline system. medcraveonline.com While not directly leading to pyrazolo[1,5-c]quinazolines, other methods demonstrate the utility of 2-nitrobenzaldehyde in synthesizing the broader quinazoline class, for instance, through cyanoimidation followed by reaction with primary amines. mdpi.com

Starting MaterialsKey IntermediateKey StepsProductRef
2-Nitrobenzaldehyde, Aryl acetophenone3-(2-Nitrophenyl)-1-arylprop-2-en-1-one1. Pyrazole formation with hydrazine2. Nitro group reduction3. Intramolecular cyclization & Dehydrogenation2-Aryl-pyrazolo[1,5-c]quinazoline medcraveonline.com
2-Nitrobenzaldehyde, Cyanamide, Primary aminesMethyl N-cyano-2-nitrobenzimidatesCyanoimidation, Reaction with amines, CyclizationDiamino quinazolines mdpi.com

Regioselective Introduction of the 2-Phenyl Moiety

The precise placement of the phenyl group at the 2-position of the pyrazolo[1,5-c]quinazoline core is a key synthetic challenge. Chemists have developed two primary strategies to achieve this regioselectivity: incorporating the phenyl group into the starting materials before the final ring system is formed (pre-functionalization) or adding it after the core structure has been assembled (post-cyclization).

Pre-functionalization Strategies for Phenyl Group Incorporation

Pre-functionalization is a common and effective method for ensuring the correct placement of the 2-phenyl group. This approach involves synthesizing the heterocyclic core from precursors that already contain the phenyl moiety at the desired position.

One prominent strategy begins with the Claisen-Schmidt condensation of an appropriate acetophenone (like acetophenone itself to introduce the phenyl group) and a substituted 2-nitrobenzaldehyde. The resulting chalcone, a 3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is then treated with hydrazine hydrate. This reaction sequence first forms a pyrazoline ring, which is subsequently reduced and cyclized to yield the 2-phenylpyrazolo[1,5-c]quinazoline skeleton. medcraveonline.com A key intermediate in this pathway is 5-(2-aminophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde, which undergoes an internal cyclocondensation and aromatization to form the final tricyclic product. medcraveonline.comberkeley.edu

Another pre-functionalization route involves the cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)anilines with various aldehydes. berkeley.edu When the aryl group at the 3-position of the pyrazole is a phenyl group, this reaction directly yields the this compound. This method is versatile, allowing for the introduction of different substituents on the quinazoline ring depending on the aldehyde used. berkeley.edu

These pre-functionalization approaches are advantageous as they build the desired substitution pattern directly into the synthetic sequence, often providing good yields and unambiguous regiochemical outcomes.

Table 1: Examples of Pre-functionalization Strategies

Starting Materials Key Intermediate(s) Reagents & Conditions Final Product Reference
Acetophenone, 2-Nitrobenzaldehyde 3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one 1. NaOH (Claisen-Schmidt) 2. Hydrazine hydrate, Formic acid 3. FeSO₄/NH₃ This compound medcraveonline.com
2-(3-Phenyl-1H-pyrazol-5-yl)aniline, Triethyl orthoformate Not applicable Microwave irradiation, Water/MeCN This compound berkeley.edu
5-(2-Bromoaryl)-1H-pyrazoles, Aldehydes/Ketones Not applicable Cu-catalyst, NH₄OH, air Functionalized Pyrazolo[1,5-c]quinazolines nih.govresearchgate.net

Post-cyclization Phenylation Techniques

Attaching the phenyl group after the formation of the pyrazolo[1,5-c]quinazoline nucleus represents a more convergent, yet often more challenging, synthetic route. This strategy relies on the selective functionalization of the C2 position of the pre-formed heterocyclic system.

While direct C-H phenylation of the pyrazolo[1,5-c]quinazoline core is an active area of research, established methods often rely on precursor molecules that are activated for nucleophilic substitution or cross-coupling reactions. For the closely related quinazoline system, achieving regioselective modification at the C2 position is a known challenge, as the C4 position is often more reactive. beilstein-journals.orgnih.gov

Strategies to overcome this involve using a 2-chloroquinazoline (B1345744) derivative where the C4 position is blocked or less reactive. beilstein-journals.org This allows for selective substitution at C2. A recently developed method for 6,7-dimethoxyquinazolines utilizes a "sulfonyl group dance" where an azide (B81097) nucleophile first displaces a sulfonyl group at C4, and the resulting azide-tetrazole equilibrium directs the displaced sulfinate to replace a chloride at the C2 position. The newly installed sulfonyl group at C2 can then potentially be used as a handle for further modifications, such as Suzuki or Stille coupling, to introduce a phenyl group. beilstein-journals.orgnih.gov

Copper- and palladium-catalyzed reactions are also powerful tools for C-C bond formation. nih.gov For instance, a copper-catalyzed one-pot tandem reaction between (2-aminophenyl)methanols, ammonium (B1175870) chloride, and benzaldehyde (B42025) (as the phenyl source) can be used to construct 2-arylquinazolines. nih.gov Adapting such catalytic systems to a pre-formed pyrazolo[1,5-c]quinazoline scaffold, particularly one bearing a leaving group like a halogen or sulfonate at the 2-position, is a viable strategy for post-cyclization phenylation.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of this compound and its analogues has benefited from the application of green chemistry principles, particularly through the use of alternative energy sources and the reduction or elimination of hazardous solvents and catalysts.

Solvent-Free and Microwave-Assisted Reaction Conditions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. nih.govnih.gov The synthesis of pyrazolo[1,5-c]quinazolines has been shown to be highly amenable to microwave-assisted conditions. berkeley.edu

For example, the cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)anilines with aldehydes or triethyl orthoformate can be significantly expedited using microwave heating in an aqueous acetonitrile (B52724) medium. berkeley.edu This approach not only reduces reaction times dramatically but also utilizes a more environmentally friendly solvent system. Similarly, the synthesis of benzodiazepine (B76468) derivatives, which share structural motifs with quinazolines, from chalcones and o-phenylenediamine (B120857) has been successfully performed under microwave irradiation. shd-pub.org.rs

Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, represents another green, often solvent-free, technique. scielo.br The synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative was achieved by ball milling anthranilamide and ethyl levulinate, reducing the reaction time from 24 hours under conventional conditions to just three hours. nih.govmdpi.com This demonstrates the potential of mechanochemical methods for the efficient and sustainable synthesis of related fused quinazoline systems.

Table 2: Green Synthesis Methodologies

Reaction Type Reactants Conditions Advantages Reference
Microwave-Assisted Cyclocondensation 2-(3-Aryl-1H-pyrazol-5-yl)anilines, Aryl aldehydes Microwave, Water/MeCN Expedited reaction, Greener solvent berkeley.edu
Microwave-Assisted Multicomponent Synthesis Benzo[f]quinoline, 2-Bromo-acetophenones, Alkynes Microwave, 120 °C, 120 min Shorter reaction time, Reduced solvent, Operational simplicity lew.ro

Catalyst-Free Approaches for Enhanced Sustainability

Eliminating the need for, particularly heavy metal, catalysts is a key goal in green chemistry as it simplifies purification, reduces waste, and avoids the toxicity associated with catalyst residues.

An efficient, metal-free methodology has been developed for the synthesis of functionalized pyrazolo-[1,5-c]quinazolinones. This approach proceeds through a [3 + 2] dipolar cycloaddition and a regioselective ring expansion process, avoiding the use of any metal catalyst. nih.gov While this specific example leads to a quinazolinone (a ketone-containing analogue), the principle of using catalyst-free cycloadditions is highly relevant.

Furthermore, certain intramolecular cyclization steps in the synthesis of the pyrazolo[1,5-c]quinazoline core can proceed thermally without the need for a catalyst. The internal cyclocondensation and aromatization of 5-(2-aminophenyl)-4,5-dihydro-3-arylpyrazole-1-carbaldehyde, a key step in a multi-step synthesis, can be achieved simply by heating in a solvent like methanol (B129727), demonstrating a catalyst-free transformation. medcraveonline.comberkeley.edu The development of tandem reactions that proceed under microwave conditions without any added catalyst represents a particularly sustainable approach to complex heterocyclic scaffolds. mdpi.com

Chemical Transformations and Derivatization of 2 Phenylpyrazolo 1,5 C Quinazoline

Functionalization at Pyrazole (B372694) Ring Positions (e.g., C-1, C-3)

The pyrazole ring of the 2-phenylpyrazolo[1,5-c]quinazoline system offers opportunities for structural diversification. While extensive research has focused on other parts of the molecule, functionalization at the C-1 and C-3 positions of the pyrazole moiety remains an area with potential for further exploration. General synthetic methods for pyrazoles often allow for the introduction of substituents at these positions prior to the construction of the fused quinazoline (B50416) ring. For instance, the use of appropriately substituted β-dicarbonyl compounds or their equivalents in the initial condensation reaction with a suitable hydrazine (B178648) derivative can lead to pre-functionalized pyrazole rings that are then elaborated into the final tricyclic system.

Modifications and Substitutions on the Quinazoline Moiety (e.g., C-4, C-5, C-6, C-9)

The quinazoline portion of the molecule presents multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Introduction of Aminoalkyl Chains at Key Positions

The introduction of aminoalkyl chains, particularly at the N-4 and C-5 positions, has been a key strategy in the development of this compound derivatives. These basic side chains can enhance aqueous solubility and provide a handle for specific interactions with biological targets. For example, treatment of 2-phenylpyrazolo[1,5-a]quinazolin-5(4H)-ones with sodium hydride followed by the addition of a dialkylaminoalkyl chloride affords derivatives with aminoalkyl chains at the 5-position. nih.gov A Mitsunobu reaction between the corresponding hydroxy-substituted pyrazoloquinazolines and an appropriate aminoalcohol also serves as an effective method for introducing these chains. nih.gov

Table 1: Examples of this compound Derivatives with Aminoalkyl Chains

CompoundStarting MaterialReagents and ConditionsPosition of Aminoalkyl ChainReference
5-(N,N-dialkylaminoalkoxy)-2-phenylpyrazolo[1,5-a]quinazolines2-phenylpyrazolo[1,5-a]quinazolin-5(4H)-one1. NaH, DMF; 2. Dialkylaminoalkyl chlorideC-5 nih.gov
N-alkylated pyrazolo[1,5-a]quinazolin-5(4H)-ones8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-onesN-alkylationN-4 nih.gov

Halogenation and Nitro-Substitution Reactions

Electrophilic substitution reactions such as halogenation and nitration are common methods for functionalizing the quinazoline ring. These reactions can introduce substituents that can act as versatile synthetic handles for further modifications, for instance, through cross-coupling reactions. The positions of substitution are directed by the existing substituents on the ring system. For example, electrophilic substitution on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a related heterocyclic system, with bromine, iodine monochloride, or a mixture of nitric and sulfuric acids leads to substitution at the C-6 position. mdpi.com

Table 2: Halogenation and Nitro-Substitution of Related Pyrazolo-fused Systems

ReactionReagentProductReference
BrominationBromine in glacial acetic acid6-bromo derivative mdpi.com
IodinationIodine monochloride in glacial acetic acid6-iodo derivative mdpi.com
NitrationNitric acid and sulfuric acid in glacial acetic acid6-nitro derivative mdpi.com

Formation of Triazole Conjugates

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to synthesize triazole conjugates of quinazoline derivatives. This strategy involves the introduction of a terminal alkyne or an azide (B81097) group onto the quinazoline scaffold, followed by reaction with a corresponding azide or alkyne-functionalized molecule. For instance, quinazoline derivatives bearing a propargyl group can undergo a click reaction with various azides to form 1,2,3-triazole-linked conjugates. nih.govnih.gov This method offers a robust and efficient way to create a library of diverse analogs.

Diversification of the 2-Phenyl Substituent

The 2-phenyl group is a key structural feature that can be readily modified to explore structure-activity relationships.

Introduction of Substituted Phenyl Rings

The introduction of various substituents on the 2-phenyl ring is a common and effective strategy for diversifying the this compound scaffold. This can be achieved by starting with appropriately substituted benzoylacetonitriles in the initial synthesis of the pyrazolo[1,5-a]quinazolin-5(4H)-one core. nih.gov The nature and position of the substituent on the phenyl ring can significantly influence the biological activity of the resulting compounds. A wide range of substituted phenyl rings, including those with halogens, alkyl, alkoxy, and sulfonamide groups, have been incorporated. nih.gov

Table 3: Examples of Derivatives with Substituted 2-Phenyl Rings

Substituent on Phenyl RingSynthetic ApproachReference
4-methoxyphenylCondensation of 2-amino-4-bromo-benzoic acid hydrazine with a substituted benzoylacetonitrile. nih.gov
4-substituted phenyl groupsSuzuki coupling conditions with a diverse group of aryl and heteroaryl boronic acids. nih.gov
Phenyl, 3-pyridyl, 3-sulfonamidephenylMatrix-library strategy involving alterations at the R1 and R2 positions. nih.gov

Heteroaryl Analogues at the 2-Position

The introduction of heteroaryl groups at the 2-position of the pyrazolo[1,5-c]quinazoline (B1257617) core can significantly modulate the compound's biological activity. A general synthetic route involves the reaction of 3-(2-nitrophenyl)-1-arylprop-2-en-1-ones with hydrazine hydrate (B1144303) in formic acid, leading to the formation of 4,5-dihydro-5-(2-nitrophenyl)-3-arylpyrazole-1-carbaldehydes. medcraveonline.commedcraveonline.com Subsequent reduction of the nitro group followed by cyclization yields the desired 2-heteroaryl-pyrazolo[1,5-c]quinazolines. medcraveonline.commedcraveonline.com

A variety of heteroaryl groups can be introduced using this methodology, as detailed in the table below.

EntryAr (Heteroaryl)ProductYield (%)Reference
12-Thienyl2-(Thiophen-2-yl)pyrazolo[1,5-c]quinazoline82 medcraveonline.com
22-Furyl2-(Furan-2-yl)pyrazolo[1,5-c]quinazoline80 medcraveonline.com
33-Pyridyl2-(Pyridin-3-yl)pyrazolo[1,5-c]quinazoline75 nih.gov

Table 1: Synthesis of 2-Heteroaryl-Pyrazolo[1,5-c]quinazolines

Annulation Reactions and Fused Derivatives

Annulation reactions on the pyrazolo[1,5-c]quinazoline core lead to the formation of complex, polycyclic systems with potential applications in materials science and drug discovery.

The synthesis of these fused derivatives can be achieved from 2-cyanomethylpyrazolo[1,5-a]quinazolinones. cu.edu.eg The key step involves the reaction of the corresponding enamine derivatives with hydrazine hydrate. cu.edu.eg This reaction proceeds via a condensation-cyclization sequence to afford the target pentacyclic system. cu.edu.eg

Starting MaterialReagentProductReference
Enamine of 2-cyanomethyl-7,8-dihydro-5H-pyrazolo[1,5-a]quinazolin-6-oneHydrazine Hydrate1,4,7,8-Tetrahydropyrazolo[4'',3'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolin-8-one cu.edu.eg
Enamine of 2-cyanomethyl-7,7-dimethyl-7,8-dihydro-5H-pyrazolo[1,5-a]quinazolin-6-oneHydrazine Hydrate10,10-Dimethyl-1,4,7,8-tetrahydropyrazolo[4'',3'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolin-8-one cu.edu.eg

Table 2: Synthesis of Pyrazolo[4'',3'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolinones

Similarly, the reaction of the same enamine precursors with guanidine (B92328) hydrochloride in dimethylformamide (DMF) in the presence of anhydrous sodium acetate (B1210297) yields the corresponding pyrimido[5'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolinones. cu.edu.eg

Starting MaterialReagentProductReference
Enamine of 2-cyanomethyl-7,8-dihydro-5H-pyrazolo[1,5-a]quinazolin-6-oneGuanidine Hydrochloride9-Amino-1,4,7,8-tetrahydropyrimido[5'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolin-8(10H)-one cu.edu.eg
Enamine of 2-cyanomethyl-7,7-dimethyl-7,8-dihydro-5H-pyrazolo[1,5-a]quinazolin-6-oneGuanidine Hydrochloride9-Amino-10,10-dimethyl-1,4,7,8-tetrahydropyrimido[5'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolin-8(10H)-one cu.edu.eg

Table 3: Synthesis of Pyrimido[5'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]quinazolinones

Application of Organometallic Catalysis in this compound Derivatization

Organometallic catalysis provides a powerful tool for the functionalization of the this compound skeleton. Palladium- and copper-catalyzed cross-coupling reactions are particularly useful for introducing a wide range of substituents.

A notable example is the Suzuki coupling of 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-ones with various aryl and heteroaryl boronic acids. nih.gov This reaction is typically carried out using a palladium catalyst and allows for the introduction of diverse functionalities at the 8-position. nih.gov

Furthermore, copper-catalyzed domino reactions of o-alkenyl aromatic isocyanides with diazo compounds have been developed for the efficient synthesis of pyrazolo[1,5-c]quinazolines. rsc.org This method involves the formation of two rings and three new bonds in a single step. rsc.org Rhodium(III)-catalyzed C-H activation and [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides also provides a direct route to substituted pyrazolo[1,5-a]quinazolines. rsc.org

Palladium-catalyzed oxidative C-H/C-H cross-coupling has also been employed to directly connect pyrazolo[1,5-a]azines with various five-membered heteroarenes, such as thiophenes, furans, and thiazoles, without the need for pre-functionalization. rsc.orgnih.gov

Reaction TypeCatalystSubstratesProduct TypeReference
Suzuki CouplingPd(OAc)₂/SPhos8-Bromo-2-phenylpyrazolo[1,5-a]quinazolin-5(4H)-one, Aryl/Heteroarylboronic acid8-Aryl/Heteroaryl-2-phenylpyrazolo[1,5-a]quinazolin-5(4H)-one nih.gov
Domino ReactionCu(I) salto-Alkenyl aromatic isocyanide, Diazo compoundSubstituted pyrazolo[1,5-c]quinazoline rsc.org
C-H Activation/Annulation[RhCp*Cl₂]₂Phenyl-1H-pyrazol-5-amine, Alkynoate/AlkynamideSubstituted pyrazolo[1,5-a]quinazoline rsc.org
Oxidative C-H/C-H CouplingPd(OAc)₂Pyrazolo[1,5-a]pyrimidine, Thiophene3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine rsc.orgnih.gov

Table 4: Examples of Organometallic Catalysis in Pyrazolo[1,5-c]quinazoline Derivatization

Mechanistic Investigations of 2 Phenylpyrazolo 1,5 C Quinazoline Reactions

Elucidation of Tandem Cyclization and Rearrangement Pathways

The synthesis of the pyrazolo[1,5-c]quinazoline (B1257617) core often involves sophisticated tandem or domino reactions, where multiple bonds are formed in a single synthetic operation. These pathways are notable for their efficiency and atom economy.

One prominent pathway involves a [3+2] dipolar cycloaddition coupled with a regioselective ring expansion . In a metal-free approach, a 3-diazoindolin-2-one undergoes a [3+2] cycloaddition with an alkyne, such as diethyl but-2-ynedioate. This is followed by an acyl migration and a ring expansion rearrangement under thermal conditions, leading to the thermodynamically stable pyrazolo-[1,5-c]quinazolin-5(6H)-one structure. nih.gov A similar cascade, starting from 3-ylideneoxindoles and in situ generated difluoromethyldiazomethane (CF₂HCHN₂) or trifluoromethyldiazomethane (CF₃CHN₂), proceeds through a [3+2] cycloaddition, a 1,3-H shift, rearrangement, and subsequent dehydrogenation to yield the final aromatic pyrazolo[1,5-c]quinazoline. rsc.orgnih.gov

Another significant route is the Staudinger–aza-Wittig–dehydroaromatization sequence . This one-pot method begins with the reaction of 2-azidochalcones, hydrazine (B178648) hydrate (B1144303), and an acyl chloride to form an azide-substituted dihydropyrazole intermediate. This intermediate then undergoes a subsequent Staudinger–aza-Wittig reaction followed by spontaneous dehydroaromatization in the air to furnish the pyrazolo[1,5-c]quinazoline product. thieme-connect.de

A copper-catalyzed domino reaction presents a further pathway, involving a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . This method utilizes o-alkenyl aromatic isocyanides and diazo compounds to construct two rings and three new bonds in a single, efficient step under mild conditions. rsc.org

Furthermore, a three-component reaction has been developed using an acid catalyst. The proposed mechanism initiates with the formation of an imine from isatin (B1672199) and an aminopyrazole. A subsequent [4+1] cycloaddition with an isocyanide occurs, followed by an intermolecular retro-ene reaction, ring-opening, and a final intramolecular nucleophilic reaction to yield the fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one system. nih.gov

Role of Intermediates in Reaction Selectivity and Yield

In many synthetic strategies, 2-(1H-pyrazol-5-yl)aniline is a key intermediate. thieme-connect.de However, its utility can be hampered by its instability under normal conditions, particularly in acidic or alkaline environments, which can lead to erratic reaction outcomes. thieme-connect.de To circumvent this, methods have been developed that generate this type of intermediate in situ or use more stable precursors.

One such precursor is the 1-acyl-5-(2-azidophenyl)-4,5-dihydropyrazole . This intermediate is readily formed from azidochalcones and is stable enough to be isolated. Its subsequent transformation via the Staudinger–aza-Wittig reaction is a critical step in forming the quinazoline (B50416) ring. thieme-connect.de The reaction sequence also involves a transient dihydropyrazolo[1,5-c]quinazoline intermediate, which is particularly noteworthy for its spontaneous oxidation in the air to yield the final aromatized product. thieme-connect.de

In the metal-free [3+2] cycloaddition pathway, a spiro[indoline-3,3'-pyrazol]-2-one is the initial cycloadduct. nih.gov The selectivity of the reaction is dictated by the subsequent rearrangement of this spiro-intermediate, which undergoes a ring expansion to form the thermodynamically more favorable fused quinazolinone ring system. nih.gov Similarly, when starting with N-protected isatin-derived tosylhydrazones, these serve as crucial precursors for the in-situ generation of diazo intermediates required for the cycloaddition. nih.gov

In the acid-catalyzed three-component reaction, the formation of an initial imine intermediate (5) from isatin and aminopyrazole is the first key step. This is followed by a spiro intermediate (6) after a [4+1] cycloaddition. The rearrangement of this spiro intermediate into a subsequent intermediate (7) via a retro-ene reaction and ring-opening is essential for the final intramolecular cyclization to occur, highlighting how each intermediate directly enables the next step of the cascade. nih.gov

Kinetic and Thermodynamic Considerations in Pyrazolo[1,5-c]quinazoline Formation

The efficiency of pyrazolo[1,5-c]quinazoline synthesis is significantly influenced by kinetic and thermodynamic factors, with reaction time and temperature being critical parameters for optimization.

Kinetically, the choice of reaction conditions can dramatically affect the reaction rate and the formation of the desired product over potential side products. For instance, in a three-component synthesis of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, optimization studies revealed that the reaction proceeds best at reflux temperature in ethanol (B145695), with an optimal reaction time of 2 hours. nih.gov Extending the reaction time beyond this point did not improve the yield, suggesting the reaction reaches completion within this timeframe. nih.gov

In another synthesis starting from azidochalcones, the temperature was found to be a crucial factor. The highest yield was achieved at 0 °C in isopropanol (B130326). thieme-connect.de Increasing the temperature was detrimental, while lowering it to -10 °C also resulted in a less efficient reaction, indicating a narrow optimal temperature window for the key bond-forming steps. thieme-connect.de Similarly, for the synthesis of CF₃-containing pyrazolo[1,5-c]quinazolines, room temperature was confirmed to be the best, with deviations leading to reduced yields. rsc.org

From a thermodynamic perspective, the final pyrazolo[1,5-c]quinazoline scaffold is generally a thermodynamically stable aromatic system, which often acts as the driving force for the reaction, especially in rearrangement steps. The conversion of a spiro[indoline-3,3'-pyrazol]-2-one intermediate into the pyrazolo-[1,5-c]quinazolin-5(6H)-one is described as a rearrangement to form a more thermodynamically stable product. nih.gov This thermodynamic sink helps to ensure the reaction proceeds to completion and favors the fused heterocyclic product over the spiro intermediate. nih.gov The spontaneous air oxidation of a dihydropyrazolo[1,5-c]quinazoline intermediate to the fully aromatic system is another example of a process driven by the formation of a more stable product. thieme-connect.de

Solvent Effects and Catalytic Influences on Reaction Mechanisms

Solvents and catalysts are critical in governing the reaction mechanism, yield, and selectivity in the synthesis of pyrazolo[1,5-c]quinazolines.

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. In a one-pot, three-component synthesis, ethanol was found to be the optimal solvent, while the reaction did not proceed at all under solvent-free conditions. nih.gov The polarity and protic nature of the solvent can influence the stability of intermediates and transition states. For a Staudinger–aza-Wittig sequence, isopropanol gave the highest yield, proving superior to other alcohols like methanol (B129727) and ethanol, as well as more polar aprotic solvents like DMF or non-polar solvents like CH₂Cl₂. thieme-connect.de The lower acidity of isopropanol was suggested to slow the reverse hydrolysis of a key intermediate. thieme-connect.de In other metal-free syntheses, non-polar solvents such as toluene (B28343) and tetrahydrofuran (B95107) were found to be most suitable. nih.gov For the synthesis of CF₃-containing analogues, toluene (PhMe) was superior to other solvents like Et₂O and DCM, enabling the reaction to complete in 48 hours versus 120 hours. rsc.org

Catalytic Influences: Both metal-based and non-metal catalysts play a crucial role.

Acid Catalysis: Lewis acids such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been used to catalyze the formation of fused pyrazolo[1,5-c]quinazolinones. The catalyst activates a carbonyl group, facilitating the initial nucleophilic attack that triggers the reaction cascade. nih.gov

Metal Catalysis: A novel copper-catalyzed domino reaction has been developed, demonstrating the utility of transition metals in orchestrating complex transformations leading to the pyrazolo[1,5-c]quinazoline core. rsc.org Iridium catalysts have also been employed for C-H activation/annulation processes to synthesize related quinazoline structures. rsc.org

Base Catalysis/Influence: In some reaction pathways, bases are essential. In the synthesis of CF₃-containing derivatives, the base DBU was found to be effective, whereas other bases like Cs₂CO₃, K₂CO₃, and Et₃N failed to promote the reaction. rsc.org Conversely, in a different synthetic design for pyrazolo-[1,5-c]quinazolinones, attempts to use Lewis base catalysts proved unsuccessful, and the reaction proceeded best under purely thermal, metal-free conditions. nih.gov

Oxidative Promoters: In certain tandem reactions, an oxidant is required to achieve the final product. Potassium persulfate (K₂S₂O₈) has been used to promote a consecutive tandem cyclization and oxidative halogenation, demonstrating that the choice of additive can fundamentally alter the course of the reaction to introduce further functionality onto the heterocyclic core. nih.gov

Table of Optimized Reaction Conditions

Reaction TypeOptimal SolventOptimal TemperatureCatalyst/PromoterReference
Three-component reactionEthanolRefluxCeCl₃·7H₂O nih.gov
Staudinger–aza-WittigIsopropanol0 °CNone thieme-connect.de
[3+2] Cycloaddition-RearrangementToluene85 °CNone (Thermal) nih.gov
[3+2] Cycloaddition/DehydrogenationToluene (PhMe)Room TemperatureDBU (Base) rsc.org

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-c]quinazolines. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular framework. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of the pyrazolo[1,5-c]quinazoline (B1257617) core displays characteristic signals for the protons on both the pyrazole (B372694) and quinazoline (B50416) ring systems. The phenyl group at the C-2 position introduces a set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. mdpi.com The specific chemical shifts and coupling constants of the quinazoline ring protons (at positions 7, 8, 9, and 10) provide information about their substitution pattern and electronic environment. For related pyrazolo[1,5-a]quinazoline derivatives, protons on the pyrimidine (B1678525) ring appear at distinct chemical shifts, such as a singlet around 9.0 ppm. cu.edu.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The spectrum for a 2-phenylpyrazolo[1,5-c]quinazoline would show distinct resonances for the carbons of the fused heterocyclic system and the pendant phenyl ring. In related quinazoline structures, carbon signals can range widely, with aromatic and heterocyclic carbons appearing between approximately 110 and 160 ppm. ekb.eg For instance, in a 2,4-disubstituted phenylquinazoline, the C-2 and C-4 carbons are observed around 166.9 ppm and 159.4 ppm, respectively, while the carbons of the phenyl rings appear in the 127-140 ppm range. mdpi.com Advanced NMR techniques such as DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which is vital for assigning complex spectra. researchgate.netrsc.org HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly useful for identifying long-range couplings, helping to piece together the entire molecular structure. rsc.org

Table 1: Representative NMR Data for Substituted Pyrazolo[1,5-c]quinazoline Scaffolds

Nucleus Type of Signal Typical Chemical Shift (ppm) Reference
¹H Aromatic Protons (Quinazoline) 7.0 - 8.5 mdpi.com
Aromatic Protons (Phenyl) 7.0 - 8.5 mdpi.com
Pyrimidine-H (in isomers) ~9.0 cu.edu.eg
¹³C Aromatic/Heterocyclic Carbons 110 - 160 ekb.eg
Phenyl Carbons 125 - 140 mdpi.com

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which is then compared to the calculated mass for the proposed chemical formula (C₁₅H₁₀N₄). This analysis confirms the elemental composition with a high degree of confidence. cu.edu.eg The mass spectrum of a related pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one derivative showed a clear molecular ion peak (m/z) that confirmed the presence of all expected atoms, including isotopic patterns for elements like chlorine and bromine when present. rsc.org This technique is essential for distinguishing between isomers and confirming that the desired product has been synthesized. cu.edu.egekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected absorption bands include:

C-H stretching for the aromatic rings (both quinazoline and phenyl) typically appearing above 3000 cm⁻¹. ekb.egajol.info

C=C and C=N stretching vibrations within the fused aromatic ring system, which are expected in the 1450-1650 cm⁻¹ region. ekb.egajol.info

In related heterocyclic compounds, specific bands are clearly identified, such as C=O stretching around 1680-1730 cm⁻¹ in derivatives containing a carbonyl group, or CN stretching just above 2200 cm⁻¹. cu.edu.egekb.eg

Table 2: Typical IR Absorption Frequencies for Pyrazolo[1,5-c]quinazoline Structures

Functional Group Vibration Type Typical Frequency (cm⁻¹) Reference
Aromatic C-H Stretching > 3000 ekb.egajol.info
C=C Aromatic Stretching 1450 - 1615 ekb.egajol.info

Chromatographic Purity Assessment (HPLC, TLC)

The purity of a synthesized compound is critical for accurate characterization and further applications. Chromatographic methods are routinely used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the final product. cu.edu.eg The compound is spotted on a silica (B1680970) gel plate and eluted with a suitable solvent system, with pure compounds typically appearing as a single spot. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. The sample is passed through a column under high pressure, and a detector measures the elution of the components. A pure sample of this compound would ideally show a single peak in the chromatogram.

Alongside chromatography, elemental analysis is frequently performed to confirm the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the calculated values for the molecular formula. ekb.egajol.infozsmu.edu.ua

UV/Vis Absorption Spectroscopy in Molecular Structure Elucidation

UV-Visible (UV/Vis) absorption spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The extensive π-electron system of the fused pyrazolo[1,5-c]quinazoline ring structure gives rise to characteristic absorption bands in the UV/Vis spectrum. This technique helps to confirm the presence of the conjugated aromatic system and can be used to study the electronic effects of different substituents on the core structure. The characterization of related novel semicarbazones has included the use of UV-Visible spectral techniques to support structural assignments. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Phenylpyrazolo 1,5 C Quinazoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Phenylpyrazolo[1,5-c]quinazoline, DFT calculations are foundational for understanding its intrinsic chemical characteristics. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-31G*, to approximate the solutions to the Schrödinger equation. semanticscholar.orgresearchgate.net

Equilibrium Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the equilibrium geometry. This process involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy surface and represents the most probable conformation of the molecule in its ground state. The availability of crystal structure data for related pyrazolo[1,5-c]quinazoline (B1257617) derivatives often serves as a starting point for these geometry optimizations. rsc.org

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are crucial for determining a molecule's chemical reactivity and electronic transitions. mdpi.com

HOMO: Represents the ability of the molecule to donate an electron. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO: Represents the ability of the molecule to accept an electron. Regions of high LUMO density indicate the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A large gap implies high stability and low reactivity.

Visualizing the distribution of these orbitals across the molecular structure helps in understanding the charge transfer characteristics within the this compound framework. mdpi.com

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. This calculation helps in understanding the charge distribution and identifying the electropositive and electronegative centers. The resulting atomic charges are instrumental in predicting the molecule's electrostatic potential, dipole moment, and sites of intermolecular interaction, such as hydrogen bonding. For quinazoline-based structures, this analysis can reveal how substitutions on the phenyl or pyrazole (B372694) rings affect the electronic environment of the entire scaffold. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.

For this compound, MD simulations can be used to:

Assess the molecule's conformational flexibility, particularly the rotation of the phenyl group relative to the pyrazolo[1,5-c]quinazoline core.

Study its stability in different solvent environments, such as water, which is crucial for understanding its behavior under physiological conditions. researchgate.net

Analyze key parameters like the Root Mean Square Deviation (RMSD) to evaluate the stability of the molecule's structure over the simulation time and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. nih.gov

These simulations are critical for validating the stability of binding poses predicted by molecular docking and for understanding how the molecule might adapt its shape upon approaching a biological target. semanticscholar.orgnih.gov

Molecular Docking and Modeling for Molecular Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. orientjchem.org This method is widely used to generate hypotheses about how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor or DNA. The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function.

In the case of this compound (PQ), molecular modeling has been employed to understand its interaction with DNA. nih.gov These studies are essential for rationalizing experimental observations and guiding the design of new derivatives with enhanced binding affinity or selectivity. nih.gov

Analysis of Hypothetical Binding Poses

The analysis of docking results focuses on identifying the most stable binding pose and the specific intermolecular interactions that stabilize the complex. For this compound, studies investigating its interaction with DNA have generated a detailed hypothesis of its binding mode. nih.gov

The primary findings suggest a non-covalent interaction where the molecule acts as a groove binder. The main interactive force identified is hydrophobic interaction. Spectroscopic and molecular modeling studies have led to the hypothesis that this compound preferentially binds to the minor groove of DNA, with a preference for adenine (B156593) and thymine-rich regions. nih.gov This binding does not appear to cause significant conformational changes to the DNA structure. nih.gov

The hypothetical binding interactions are summarized in the table below.

Interaction TypeBinding SiteKey FeaturesSupporting Evidence
Groove Binding DNA Minor GrooveThe planar pyrazoloquinazoline core fits into the narrow minor groove.Circular Dichroism, UV/vis Titration nih.gov
Hydrophobic Interaction Within the grooveThe aromatic rings of the compound interact with the nonpolar parts of the DNA bases.Fluorescence Quenching Experiments nih.gov
Base Preference A-T rich regionsPreferential interaction with Adenine (A) and Thymine (B56734) (T) bases.UV/vis Absorption Titration with DNA bases nih.gov

These computational hypotheses provide a structural basis for the observed binding characteristics and serve as a valuable guide for the development of quinazoline (B50416) derivatives as DNA-targeting agents. nih.gov

Identification of Key Interacting Residues and Forces (e.g., hydrogen bonds, van der Waals contacts)

Computational studies have been instrumental in elucidating the interactions between this compound and its biological targets. A notable example is the investigation of its binding characteristics with DNA. nih.gov

Multi-spectroscopic techniques, in conjunction with molecular modeling, have revealed that the primary force driving the interaction between this compound and DNA is hydrophobic interactions. nih.gov This indicates that the non-polar regions of the molecule play a crucial role in its binding. The process is characterized as a static quenching mechanism, suggesting the formation of a stable complex. nih.gov

Further analysis through circular dichroism and quenching studies with potassium iodide and single-stranded DNA (ssDNA) has pointed towards a groove-binding mode of interaction. nih.gov Specifically, this compound demonstrates a preference for the minor groove of the DNA helix. nih.gov Within the groove, it shows a preferential interaction with adenine and thymine residues. nih.gov Despite this intimate binding, atomic force microscopy and gel electrophoresis experiments suggest that the interaction does not induce major conformational changes in the DNA structure. nih.gov

Table 1: Summary of Interactions between this compound and DNA

Interacting PartnerBinding ModePrimary Driving ForceKey Interacting Moieties
DNAMinor Groove BindingHydrophobic InteractionsAdenine and Thymine

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

While specific Quantitative Structure-Property Relationship (QSPR) studies for this compound are not extensively documented in the public domain, QSAR (Quantitative Structure-Activity Relationship) studies on closely related pyrazolo[1,5-c]quinazoline derivatives offer valuable insights into how structural modifications can influence their biological activity.

One such study focused on a series of Alkyl Alkoxy Pyrazolo[1,5-c]quinazoline-2-carboxylates, investigating their antagonist activity at NMDA/Glycine and AMPA receptors. derpharmachemica.com Through multiple linear regression analysis, a QSAR model was developed to correlate the physicochemical properties of these compounds with their biological activity. derpharmachemica.com The study identified that steric, electronic, and topological parameters are significant descriptors for predicting the compounds' activity. derpharmachemica.com

For the antagonist activity at the NMDA/Glycine site, a statistically significant QSAR model was derived. derpharmachemica.com The predictive capacity of the model was validated internally using the cross-validated correlation coefficient (Q²cv) and externally with a predictive R² (R²pred). derpharmachemica.com A predictive R² value greater than 0.5 is indicative of a model with good predictive power. derpharmachemica.com

Table 2: Example of a QSAR Model for Pyrazolo[1,5-c]quinazoline Derivatives

Receptor SiteQSAR EquationStatistical Parameters
NMDA/Glycine-logIC50 = 3.352(2.363)R9Vw -3.245(1.602)R9I +1.312(0.412)RI -1.424(0.471)n = 15, r = 0.928, s = 0.312, F = 22.620, R² = 0.806, Q²LOO = 0.685, R²adj = 0.821

This table presents a specific model from a study on derivatives and is illustrative of the QSPR/QSAR approach. derpharmachemica.com

Interactions with Biomolecules: Mechanistic Insights of 2 Phenylpyrazolo 1,5 C Quinazoline

Investigation of DNA Binding Modes and Energetics

The interaction between 2-Phenylpyrazolo[1,5-c]quinazoline (PQ) and DNA has been explored using a variety of biophysical techniques to elucidate the nature of this binding. nih.gov These studies are fundamental in understanding how the compound might interfere with DNA replication and transcription processes, which are often targets in medicinal chemistry.

Parameter Finding Implication
Quenching Mechanism StaticFormation of a ground-state complex between this compound and DNA. nih.gov
Primary Driving Force Hydrophobic InteractionThe non-polar regions of the compound and DNA are key to the binding. nih.gov

Circular Dichroism (CD) spectroscopy is employed to detect conformational changes in chiral molecules like DNA upon binding to a ligand. In the case of this compound, CD spectral studies have been conducted to observe its effect on the secondary structure of DNA. The results from these studies, in conjunction with findings from potassium iodide and single-strand DNA (ssDNA) quenching experiments, suggest a groove binding mode for the interaction between PQ and DNA. nih.gov This indicates that the molecule likely fits into the minor or major groove of the DNA double helix, rather than intercalating between the base pairs.

To visually and physically assess the impact of this compound on the structural integrity of DNA, Atomic Force Microscopy (AFM) and gel electrophoresis have been utilized. nih.gov AFM provides high-resolution images of the DNA molecules, allowing for the direct observation of any significant structural alterations such as bending, kinking, or strand breaks. nih.govnih.gov Gel electrophoresis, on the other hand, separates DNA fragments based on their size and conformation, revealing any cleavage or major conformational changes. The findings from both techniques consistently suggest that the interaction of this compound with DNA does not lead to major conformational changes or damage to the DNA structure. nih.gov

Further elucidation of the binding mechanism involves identifying whether this compound shows a preference for specific DNA bases. Through UV/vis absorption titration of DNA bases, it has been confirmed that the compound binds to DNA primarily through a minor groove interaction. nih.gov Moreover, these studies have revealed a preferential interaction with adenine (B156593) and thymine (B56734) bases. nih.gov This specificity can be crucial for the targeted biological activity of the compound.

Technique Observation Conclusion
UV/vis Absorption Titration Preferential interaction with adenine and thymine.Suggests sequence-specific binding within the DNA minor groove. nih.gov

Ligand-Target Molecular Interaction Studies (e.g., Adenosine (B11128) Receptors, Topoisomerase I)

Beyond DNA, pyrazolo[1,5-c]quinazoline (B1257617) derivatives have been investigated for their interactions with specific protein targets, which are often implicated in various diseases. These studies provide a more direct understanding of the compound's potential pharmacological profile.

Molecular docking and other computational methods are invaluable for predicting and analyzing the binding of ligands to their receptor targets at a molecular level.

Adenosine Receptors: Derivatives of pyrazolo[1,5-c]quinazoline have been designed and evaluated as antagonists for the human A3 adenosine receptor (hA3 AR). nih.gov Molecular docking studies have been instrumental in visualizing the hypothetical binding mode of these derivatives within the hA3 receptor. nih.gov For instance, certain 5-oxo-pyrazolo[1,5-c]quinazolines have demonstrated good affinity and high selectivity for the hA3 receptor subtype. nih.gov

Topoisomerase I: The 2-Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one scaffold has been identified as a promising candidate for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. nih.gov Topoisomerases are essential enzymes that regulate DNA topology during cellular processes. nih.gov Docking studies have shown that certain derivatives can intercalate at the DNA cleavage site, stacking between DNA base pairs, which is a mechanism to inhibit the enzyme's function. nih.gov

Other Kinases: In silico studies on pyrazolo-[1,5-c]quinazolinone derivatives have predicted potential interactions with various kinases, including cyclin-dependent kinases (CDKs) like CDK2 and CDK9. mdpi.com For example, molecular modeling suggests that compound 4t locates in the ATP-binding site of CDK2, forming hydrogen bonds with key residues such as Leu83. mdpi.com This indicates a potential mechanism for its observed antitumor effects. mdpi.com

Target Compound Class Computational Finding
Adenosine A3 Receptor 5-oxo-pyrazolo[1,5-c]quinazolinesPredicted binding mode at the hA3 receptor, showing good affinity and selectivity. nih.gov
Topoisomerase I 2-Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivativesIntercalation at the DNA cleavage site. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Pyrazolo-[1,5-c]quinazolinone derivative (4t)Binds to the ATP-binding pocket, forming hydrogen bonds with Leu83. mdpi.com

Understanding Molecular Features Governing Binding Affinity of this compound

The binding affinity of the this compound scaffold to various biomolecules is intricately governed by the nature and position of its substituents. Extensive structure-activity relationship (SAR) studies have elucidated the critical molecular features that dictate the potency and selectivity of these compounds for a range of biological targets, including receptors and kinases.

The core tricyclic structure of pyrazolo[1,5-c]quinazoline serves as a versatile framework, and modifications at several key positions have been shown to significantly modulate its interactions with biomolecular targets. mdpi.comontosight.ai Research has demonstrated that the heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold is often more effective for biological activity compared to its 5-oxo-4,5-dihydro or 4,5-dihydro analogues. mdpi.comnih.gov

Interactions with Receptors

The this compound nucleus has been extensively studied as a modulator of various receptors, including the glycine/N-methyl-D-aspartate (Gly/NMDA) receptor, the adenosine A3 receptor, and the benzodiazepine (B76468) receptor (BZR).

For Gly/NMDA receptor antagonists, substitutions at the C-1 and C-2 positions of the pyrazolo[1,5-c]quinazoline-2-carboxylate core are crucial for affinity and selectivity. nih.gov The introduction of a lipophilic substituent at the C-1 position tends to shift selectivity towards the Gly/NMDA receptor. nih.gov Conversely, an anionic carboxylate group at C-1 can enhance binding affinity for this receptor subtype. nih.gov Notably, 1,2-dicarboxylic acid derivatives have demonstrated the highest binding activity for the Gly/NMDA receptor within this chemical series. nih.gov

In the context of adenosine A3 receptor antagonism, derivatives of 5-oxo-pyrazolo[1,5-c]quinazoline have been designed. nih.gov The presence of a (hetero)aryl moiety or a carboxylate group at the C-2 position has yielded compounds with good affinity and high selectivity for the human A3 receptor subtype. nih.gov In contrast, the corresponding 5-amino derivatives generally exhibit low to no affinity for this receptor. nih.gov

Studies on benzodiazepine receptor (BZR) binding have revealed that a proton acceptor at the C-1 position is not essential for binding but can influence potency. acs.orgacs.org The affinity of 2-substituted pyrazolo[1,5-c]quinazolines for the BZR is influenced by substituents on the 2-phenyl ring, with para-substituted derivatives showing reduced affinity. acs.org Furthermore, the introduction of a chloro group at the C-9 position has been observed to decrease binding potency. acs.org For GABAA receptor modulators, a substituent at the C-3 position is considered necessary for activity, while bulky substituents at the C-8 position are not well-tolerated. mdpi.com

Table 1: Binding Affinity of this compound Derivatives at Various Receptors

Compound/DerivativeTarget ReceptorSubstitution PatternBinding Affinity (Ki or IC50)Reference
1,2-dicarboxylic acid derivativeGly/NMDACOOH at C-1 and C-2Ki = 0.059 µM nih.gov
2-carboxylic acid, 1-chloro derivativeGly/NMDACl at C-1, COOH at C-2Ki = 0.16 µM nih.gov
5-oxo-pyrazolo[1,5-c]quinazolineAdenosine A3(Hetero)aryl or carboxylate at C-2Good affinity nih.gov
2-phenyl derivativeBenzodiazepineUnsubstitutedGood affinity acs.org
2-(p-substituted-phenyl) derivativeBenzodiazepinePara-substitution on phenyl ringReduced affinity acs.org
9-chloro analogBenzodiazepineCl at C-9Halved potency acs.org

Interactions with Kinases

The pyrazolo[1,5-c]quinazoline scaffold has also been identified as a promising framework for the development of kinase inhibitors, with activity demonstrated against cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).

Several pyrazolo-[1,5-c]quinazolinone derivatives have shown significant in vitro antiproliferative activity, with molecular modeling studies suggesting that they target CDKs. nih.gov For instance, certain derivatives have exhibited inhibitory activity against CDK9 and CDK2. nih.gov Docking studies with CDK2 have indicated that the pyrazolo-[1,5-c]quinazolinone core can form hydrogen bonds with key residues, such as Leu83, within the ATP-binding site. nih.gov

Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been identified as having anti-inflammatory properties, which are attributed to their ability to inhibit MAPKs. mdpi.comnih.gov Two potent compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, have exhibited micromolar binding affinities for JNK1, JNK2, and JNK3. mdpi.com Molecular modeling suggests these compounds can effectively bind to ERK2, p38α, and JNK3. mdpi.com

Table 2: Inhibitory Activity of this compound Derivatives against Kinases

Compound/DerivativeTarget KinaseSubstitution PatternInhibitory Concentration (IC50)Reference
Pyrazolo-[1,5-c]quinazolinone derivative 4m--14.2 µM (A549 cells) nih.gov
Pyrazolo-[1,5-c]quinazolinone derivative 4i--17.0 µM (A549 cells) nih.gov
Pyrazolo-[1,5-c]quinazolinone derivative 4nCDK9/2-Showed inhibitory activity nih.gov
5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamideJNK1, JNK2, JNK3-Micromolar binding affinities mdpi.com
5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamideJNK1, JNK2, JNK3-Micromolar binding affinities mdpi.com

Future Research Directions and Advanced Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

While several methods for the synthesis of the pyrazolo[1,5-c]quinazoline (B1257617) core have been established, the drive for more sustainable and efficient chemical processes necessitates the development of new synthetic strategies. Future research will likely focus on methodologies that improve yield, reduce waste, and simplify operational procedures, aligning with the principles of green chemistry.

A promising direction is the advancement of metal-free catalytic systems. Recently, an efficient and straightforward metal-free methodology was developed to access functionalized pyrazolo-[1,5-c]quinazolinones. nih.govmdpi.com This approach utilizes a [3 + 2] dipolar cycloaddition and a regioselective ring expansion process, offering advantages such as high yield, high atom economy, and simple operation without the need for column chromatography for purification. mdpi.com One such pathway begins with isatin (B1672199) derivatives, which undergo a five-step process involving N-propargylation, condensation with tosylhydrazide, conversion to a diazo compound, and a subsequent 1,3-cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD) followed by a displacement rearrangement. doi.org

Further exploration of one-pot reactions and tandem catalysis will be crucial. These strategies aim to minimize intermediate isolation steps, thereby saving time, solvents, and resources. For instance, developing a one-pot synthesis that combines the formation of the pyrazole (B372694) ring and its subsequent annulation with the quinazoline (B50416) precursor would represent a significant leap in efficiency. The exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times in the preparation of related pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives, could also be more broadly applied to enhance throughput and efficiency. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-c]quinazoline Derivatives

Synthetic MethodKey FeaturesAdvantagesReference
[3+2] Dipolar Cycloaddition/Ring ExpansionStarts from N-protected isatin-derived tosylhydrazones and dimethyl but-2-ynedioate.Metal-free, high atom economy, high yield, simple operation. nih.govmdpi.com
1,3-Cycloaddition/Displacement RearrangementA five-step process starting from isatins and involving a diazo intermediate.Good yields for dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylates. doi.org
Reaction of 2-aminoacetophenone hydrazonesReaction with triphosgene in the presence of triethylamine.Provides a route to the core scaffold. researchgate.net
Microwave-Assisted SynthesisUsed for derivatization of the pyrazolo[1,5-a]quinazolin-5(4H)-one core.Accelerated reaction times, potentially higher yields. nih.govacs.org

Exploration of Advanced Materials Science Applications (e.g., Photophysical Properties)

The quinazoline ring system, a core component of 2-phenylpyrazolo[1,5-c]quinazoline, is recognized for its fluorescent properties, making its derivatives promising candidates for applications in materials science, particularly in optoelectronics. rsc.orgsemanticscholar.org Future research will focus on systematically investigating the photophysical properties of this compound and its derivatives to harness their potential in devices like Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

The donor-acceptor design is a classic and effective method for creating novel fluorescent molecules. rsc.orgsemanticscholar.org By functionalizing the this compound scaffold with various electron-donating and electron-accepting groups, it is possible to tune the photophysical characteristics, such as absorption and emission wavelengths, quantum yield (QY), and Stokes shift. For example, studies on other quinazoline-based fluorophores have shown that introducing different amino donors can result in emissions spanning from blue to red, with some derivatives achieving photoluminescence quantum yields exceeding 80%. rsc.orgsemanticscholar.org The introduction of fluorine atoms into the quinazoline core has also been shown to cause a red-shift in absorption and emission bands while increasing the quantum yield. urfu.ru

Systematic studies are needed to understand the structure-property relationships for this specific scaffold. This involves synthesizing a library of derivatives with substituents at various positions on both the phenyl and the pyrazoloquinazoline rings and characterizing their photophysical properties in different solvents and in the solid state. nih.gov Such research could lead to the development of novel materials with aggregation-enhanced emission (AEE) or mechanochromic properties, which are highly desirable for advanced applications. rsc.orgsemanticscholar.org The ultimate goal is to create stable and efficient emitters, particularly in the blue spectrum, which remains a challenge in OLED technology. rsc.org

Table 2: Photophysical Properties of Selected Quinazoline-Based Fluorophores

Compound TypeExcitation (λabs, nm)Emission (λem, nm)Quantum Yield (QY, %)Key FeatureReference
2,4-Disubstituted Quinazoline (Toluene)39047254Unsubstituted Core urfu.ru
Fluorinated Quinazoline (Toluene)39949072Fluorine substitution leads to red-shift and higher QY urfu.ru
Amino-Substituted Quinazoline (Cyclohexane)--> 80High quantum yield from donor-acceptor design rsc.orgsemanticscholar.org
Amino-Substituted Quinazoline (Cyclohexane)-597-Large Stokes shift (161 nm) semanticscholar.org

Rational Design of this compound Derivatives for Specific Molecular Recognition

The pyrazolo[1,5-c]quinazoline scaffold is a versatile template for designing ligands that can selectively recognize and interact with specific biological targets. Building on initial findings that identified derivatives as potent antagonists for adenosine (B11128) receptors and inhibitors of enzymes like Topoisomerase I, future research will employ rational, structure-based design to create next-generation compounds with enhanced affinity and selectivity. acs.orgnih.govnih.gov

This process involves using computational tools like molecular docking and pharmacophore mapping to model the interaction between the ligand and the target's binding site. nih.govmdpi.com For example, molecular modeling of pyrazolo[1,5-a]quinazoline derivatives targeting mitogen-activated protein kinases (MAPKs) helped to identify key residues important for binding, guiding further optimization. mdpi.com Similarly, docking studies rationalized the structure-activity relationships (SARs) of phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives as Top1 inhibitors, identifying crucial structural requirements such as a substituted 3-phenyl ring and a protonable side chain at the 5-position. acs.org

Future efforts will focus on:

Target-Specific Libraries: Synthesizing focused libraries of this compound derivatives where substituents are systematically varied to probe the chemical space of a target's binding pocket.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacological properties, such as potency, selectivity, or metabolic stability.

Conformational Locking: Introducing structural constraints to lock the molecule into a bioactive conformation, thereby increasing affinity and reducing off-target effects.

By combining synthetic chemistry with computational modeling, researchers can accelerate the discovery of potent and selective probes for studying biological processes and lead compounds for therapeutic development targeting a range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in DNA replication. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including derivatives of this compound. nih.govnih.gov These computational methods can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the research and development pipeline. mdpi.com

Future applications of AI/ML in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms like support vector machines (SVM) or neural networks to predict the biological activity of virtual compounds before synthesis. nih.govscispace.com This allows for the high-throughput virtual screening of large chemical libraries to prioritize the most promising candidates. nih.gov

De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new this compound derivatives with desired properties. scispace.com These models can learn the underlying rules of chemical structure and pharmacology to generate novel molecules optimized for specific targets. nih.gov

ADMET Prediction: Using deep learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. mdpi.comspringernature.com This helps to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues, reducing late-stage failures.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for novel molecules. scispace.com By analyzing reaction databases, these tools can suggest optimal reaction conditions and retro-synthetic routes, aiding chemists in the practical synthesis of computer-generated designs.

By leveraging AI and ML, researchers can navigate the vast chemical space of this compound derivatives more effectively, leading to the faster discovery of compounds with tailored properties for specific applications in medicine and materials science. nih.gov

Q & A

Basic: What are the common synthetic routes for 2-phenylpyrazolo[1,5-c]quinazoline derivatives, and how do their yields and conditions compare?

Answer: The primary methods include:

  • Copper-catalyzed tandem reactions : Reacting 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds (e.g., aldehydes/ketones) and aqueous ammonia under air. This method offers moderate-to-good yields (35–75%), broad substrate scope, and mild conditions (100°C in DMF) .
  • Mitsunobu reaction : Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to functionalize pyrazoloquinazoline scaffolds with aminoalcohols, achieving ≥95% purity via combustion analysis .
  • Unexpected N-to-C sulfonyl migration : A two-component reaction of azomethine imine and allenoates to access arylsulfonylmethyl derivatives, though yields are not explicitly reported .
    The copper-catalyzed method is preferred for scalability, while Mitsunobu reactions are suitable for introducing nitrogen-containing substituents.

Advanced: How can substituent effects on the pyrazoloquinazoline core be systematically analyzed to optimize biological activity?

Answer: Key strategies include:

  • Position-specific modifications : Functionalizing position 7 (via alkylation/acylation) or positions 2/3 (via aryl/heteroaryl groups) to modulate electronic properties and steric bulk. For example, 5-(N,N-dialkylaminoalkoxy) substitutions enhance Top1 inhibition .
  • SAR-guided design : Testing substituents for hydrophobic/hydrogen-bonding interactions. Fluorescence quenching studies show that hydrophobic groups (e.g., phenyl rings) enhance DNA minor groove binding .
  • Computational docking : Prioritizing substituents that align with target binding pockets (e.g., adenosine receptor antagonists require furyl or triazolo groups for affinity) .
    Contradictions in activity data (e.g., varying IC₅₀ values for Top1 inhibition) may arise from divergent substitution patterns or assay conditions, necessitating orthogonal validation .

Basic: What spectroscopic and chromatographic techniques are standard for characterizing this compound derivatives?

Answer:

  • 1H/13C NMR : Assigns proton environments and confirms regiochemistry. For example, aromatic protons in pyrazoloquinazolines resonate at δ 7.1–8.1 ppm, while aliphatic substituents (e.g., –CH(CH₃)₂) appear at δ 1.0–2.5 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
  • Elemental analysis : Ensures ≥95% purity via combustion analysis .
  • HPLC/GC-MS : Detects impurities in crude products, particularly for sulfonyl or aminoalkoxy derivatives .

Advanced: How can conflicting data on the DNA-binding mode of this compound be resolved?

Answer: Contradictions arise from differing experimental setups:

  • Groove vs. intercalation binding : Fluorescence quenching (via KI/ssDNA) and circular dichroism suggest minor groove binding, while atomic force microscopy shows no DNA conformational changes, ruling out intercalation .
  • Base specificity : UV/vis titration reveals adenine/thymine preference, confirmed by competitive assays with poly(dA-dT) vs. poly(dG-dC) .
  • Thermodynamic analysis : Negative ΔH and ΔS values indicate hydrophobic interactions dominate, while electrostatic contributions are minimal .
    Replicate studies using isothermal titration calorimetry (ITC) and molecular dynamics simulations are recommended to resolve ambiguities.

Basic: What biological targets are associated with this compound derivatives?

Answer: Key targets include:

  • Topoisomerase I (Top1) : Pyrazoloquinazoline derivatives inhibit Top1 by stabilizing DNA cleavage complexes, with IC₅₀ values in the µM range .
  • Adenosine receptors : Simplified analogues act as A₂A/A₃ antagonists, with furyl or triazolo groups critical for binding .
  • Xanthine oxidase (XO) : 5,6-Dihydro derivatives show inhibitory activity (e.g., compound 6g: IC₅₀ = 1.2 µM) via competitive binding at the molybdopterin site .

Advanced: What strategies improve the selectivity of pyrazoloquinazoline derivatives for therapeutic targets?

Answer:

  • Pharmacophore masking : Introducing polar groups (e.g., –OH, –COOH) reduces off-target binding. For example, hypoglycemic agents with isoindole-dione fragments show selectivity for KATP channels .
  • Isosteric replacement : Replacing phenyl with pyridyl groups alters electronic profiles, improving adenosine receptor subtype selectivity .
  • Prodrug design : Esterification of hydroxyl groups enhances bioavailability while maintaining target engagement .

Basic: How are structure-activity relationship (SAR) studies conducted for pyrazoloquinazoline derivatives?

Answer: SAR workflows involve:

  • Scaffold diversification : Synthesizing analogues with varied substituents (e.g., alkyl, aryl, aminoalkoxy) .
  • Biological screening : Testing against target enzymes (e.g., Top1, XO) to correlate substituents with activity .
  • 3D-QSAR modeling : Using CoMFA/CoMSIA to predict activity cliffs and guide synthetic priorities .

Advanced: What computational tools are used to predict the binding interactions of pyrazoloquinazoline derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Glide models interactions with targets like KATP channels (PDB ID: 6BAA) or XO (PDB ID: 1N5X) .
  • MD simulations : GROMACS assesses binding stability over 100+ ns trajectories .
  • ADMET prediction : SwissADME evaluates logP, solubility, and CYP450 interactions to prioritize lead compounds .

Basic: What are the common impurities in pyrazoloquinazoline synthesis, and how are they controlled?

Answer:

  • Byproducts : Unreacted bromoaryl intermediates or over-oxidized dihydro derivatives. Controlled via TLC monitoring and column chromatography .
  • Solvent residues : DMF or THF traces, detected by GC-MS and removed via lyophilization .
  • Isomeric impurities : Regioselective reactions (e.g., Mitsunobu conditions) minimize competing pathways .

Advanced: How can the metabolic stability of pyrazoloquinazoline derivatives be enhanced for in vivo studies?

Answer:

  • Deuterium incorporation : Replacing labile protons (e.g., –NH) with deuterium slows CYP450-mediated degradation.
  • PEGylation : Attaching polyethylene glycol chains improves half-life without compromising activity .
  • Co-crystallization : Formulating with cyclodextrins enhances aqueous solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.